molecular formula C12H13NO5 B2357117 alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol CAS No. 1255792-05-2

alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol

Cat. No.: B2357117
CAS No.: 1255792-05-2
M. Wt: 251.238
InChI Key: DACNMURXMLMAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol typically involves multiple steps, starting from commercially available precursors. The final step involves the reduction of the nitro group to form the benzyl alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • alpha-Methyl-5-methoxy-2-nitrobenzyl Alcohol
  • alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)phenol
  • alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzoic Acid

Uniqueness

alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol is unique due to the presence of both a nitro group and a propyn-1-yloxy group on the benzyl alcohol backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(5-methoxy-2-nitro-4-prop-2-ynoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-4-5-18-12-7-10(13(15)16)9(8(2)14)6-11(12)17-3/h1,6-8,14H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACNMURXMLMAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCC#C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.